5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Overview
Description
5-Bromo-4-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that benzaldehyde derivatives can interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 2.17, which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that 5-Bromo-4-fluoro-2-hydroxybenzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that this compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Transport and Distribution
It is known that the compound is stable under normal temperatures and pressures , suggesting that it could be transported and distributed without significant degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method involves the reaction of 4-fluorosalicylic acid with bromine in the presence of a catalyst . The reaction conditions often include:
Temperature: 50-70°C
Solvent: Chloroform or dichloromethane
Catalyst: Iron(III) chloride or aluminum chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using halide salts in the presence of a catalyst.
Major Products:
Oxidation: 5-Bromo-4-fluoro-2-hydroxybenzoic acid.
Reduction: 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-Bromo-4-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 5-Fluoro-2-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 4-Fluoro-2-hydroxybenzaldehyde
- 2-Hydroxy-5-methylbenzaldehyde
Comparison: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and allows for the formation of diverse derivatives compared to its mono-substituted counterparts .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZGVUIYFBODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428278 | |
Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-00-8 | |
Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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